1,1'-(1,2-Ethanediyl)bis[1-methyl-silane] 1,1'-(1,2-Ethanediyl)bis[1-methyl-silane] 1,1'-(1,2-Ethanediyl)bis[1-methyl-silane] is used in the synthesis of cobalt or iron organosilicon ceramic precursors which under thermal conversion give mixed Si/C/M/O ceramics (M= Co or Fe).

Brand Name: Vulcanchem
CAS No.: 4405-22-5
VCID: VC21136924
InChI: InChI=1S/C4H10Si2/c1-5-3-4-6-2/h3-4H2,1-2H3
SMILES: C[Si]CC[Si]C
Molecular Formula: C4H10Si2
Molecular Weight: 114.29 g/mol

1,1'-(1,2-Ethanediyl)bis[1-methyl-silane]

CAS No.: 4405-22-5

Cat. No.: VC21136924

Molecular Formula: C4H10Si2

Molecular Weight: 114.29 g/mol

* For research use only. Not for human or veterinary use.

1,1'-(1,2-Ethanediyl)bis[1-methyl-silane] - 4405-22-5

Specification

CAS No. 4405-22-5
Molecular Formula C4H10Si2
Molecular Weight 114.29 g/mol
Standard InChI InChI=1S/C4H10Si2/c1-5-3-4-6-2/h3-4H2,1-2H3
Standard InChI Key ZVAUGYMORQSGPT-UHFFFAOYSA-N
SMILES C[Si]CC[Si]C
Canonical SMILES C[Si]CC[Si]C

Introduction

Chemical Identity and Nomenclature

1,1'-(1,2-Ethanediyl)bis[1-methyl-silane] is identified by the CAS registry number 4405-22-5 and possesses the molecular formula C4H10Si2, with a molecular weight of 114.29 g/mol . The compound is known by several synonyms in scientific literature, including 2,5-Disilahexane, 1,4-Dimethyldisilylethane, and 1,2-Bis(methylsilyl)ethane. These alternative names reflect different nomenclature approaches to describing the same molecular structure. The systematic nomenclature emphasizes the compound's fundamental structure - an ethane backbone with two methylsilyl substituents.

Structural Characteristics

From a structural perspective, 1,1'-(1,2-Ethanediyl)bis[1-methyl-silane] consists of a central ethane chain (C2H4) with two methylsilyl groups (SiH2CH3) attached at each terminal carbon atom. This arrangement creates a symmetrical molecule with silicon atoms serving as connection points between the central carbon chain and the methyl substituents. The Si-C bonds provide the compound with distinct chemical behavior compared to purely organic compounds.

The canonical SMILES notation C[Si]CC[Si]C offers a simplified representation of this structure, illustrating the linear arrangement of atoms within the molecule. The compound's symmetrical nature influences its physical properties and chemical reactivity patterns. The presence of silicon-hydrogen bonds (Si-H) makes the compound susceptible to hydrolysis and other nucleophilic reactions, which explains its utility in certain synthetic applications.

The molecular structure gives rise to specific electronic distributions that affect its reactivity. The electronegativity difference between silicon and hydrogen creates polarized bonds that can participate in various chemical transformations. This structural characteristic is particularly important when considering the compound's behavior in synthesis reactions and its potential applications in materials science.

Physical and Chemical Properties

Physical Properties

1,1'-(1,2-Ethanediyl)bis[1-methyl-silane] exhibits distinctive physical properties that are crucial for understanding its behavior in various applications. The compound exists as a liquid at room temperature with specific physical parameters that influence its handling and processing requirements.

PropertyValueReference
Boiling Point95-96 °C
Density0.725 g/mL at 25 °C
Refractive Indexn 20/D 1.422
Flash Point-12 °C
Specific Gravity0.726
Physical StateLiquid at room temperature

The relatively low boiling point indicates the compound's volatility, which has implications for its handling and storage. This property also makes it suitable for applications requiring vapor deposition techniques. The low flash point (-12 °C) signifies high flammability, necessitating appropriate safety precautions during storage and handling .

The density and refractive index values provide important parameters for identification and purity assessment. These physical constants are useful for quality control processes in industrial and laboratory settings. The low density (0.725 g/mL) is characteristic of organosilicon compounds, which typically have lower densities compared to their carbon analogues due to the longer silicon-carbon bonds.

Chemical Reactivity

The chemical behavior of 1,1'-(1,2-Ethanediyl)bis[1-methyl-silane] is largely determined by the presence of reactive Si-H bonds. The compound has a hydrolytic sensitivity rating of 3, indicating that it reacts readily with aqueous base . This reactivity is a key consideration for storage, handling, and application in synthetic processes.

The silicon-hydrogen bonds are susceptible to various transformations, including hydrolysis, alcoholysis, and oxidation. In the presence of moisture or protic solvents, these bonds can undergo cleavage, leading to the formation of silanols (Si-OH) which may further condense to form siloxane linkages (Si-O-Si). This reactivity pattern is fundamental to the compound's application in ceramic precursor synthesis, where controlled hydrolysis and condensation reactions lead to the formation of silicon-based ceramic materials.

Oxidative reactions can also occur at the Si-H bonds, leading to the formation of silicon-oxygen bonds. These transformations can be harnessed in synthetic applications to introduce functionality or to create cross-linked materials. The compound's reactivity with nucleophiles makes it valuable in organic synthesis as a silylating agent, although this application appears less documented compared to its role in materials science.

Applications and Uses

Role in Ceramic Precursor Synthesis

The primary documented application of 1,1'-(1,2-Ethanediyl)bis[1-methyl-silane] is in the synthesis of organosilicon ceramic precursors, particularly those incorporating cobalt or iron. These precursors, upon thermal conversion, produce mixed Si/C/M/O ceramics, where M represents either cobalt or iron. This application leverages the compound's ability to form silicon-containing networks through controlled chemical reactions.

The process typically involves the reaction of the silane compound with organometallic complexes of cobalt or iron, creating metal-modified silane precursors. These precursors retain the essential silicon-carbon framework while incorporating metal centers. Subsequent thermal treatment initiates a series of transformations, including cross-linking, elimination of organic groups, and ceramization, ultimately yielding ceramic materials with tailored compositions and properties.

The resulting ceramics possess unique characteristics derived from their mixed composition. The silicon component contributes to thermal stability and mechanical strength, while the carbon content affects electrical properties and resistance to oxidation. The metal elements (cobalt or iron) can impart magnetic properties, catalytic activity, or enhanced thermal conductivity. This versatility makes these ceramics valuable for specialized applications in electronics, catalysis, or high-temperature environments.

Chemical Synthesis Applications

In addition to its role in ceramic precursor synthesis, 1,1'-(1,2-Ethanediyl)bis[1-methyl-silane] has potential applications in organic synthesis. The reactive Si-H bonds make it a candidate for silylation reactions, particularly with compounds containing active hydrogen groups such as alcohols, amines, or thiols. These reactions can proceed under relatively mild conditions, making the compound useful for selective functionalization strategies.

Current Research and Future Directions

Recent Research Developments

Recent research involving 1,1'-(1,2-Ethanediyl)bis[1-methyl-silane] has primarily focused on its application in advanced ceramic materials. Studies have explored the relationship between precursor composition, processing conditions, and the resulting ceramic properties. This research aims to develop materials with optimized performance characteristics for specific applications, such as high-temperature structural components, electronic devices, or catalytic systems.

The compound's potential in polymer science represents another area of investigation. Its bifunctional nature makes it suitable for incorporation into silicone-based polymers, potentially enhancing their thermal stability, mechanical properties, or chemical resistance. The Si-H functionality provides reactive sites for cross-linking or further modification, offering versatility in material design.

Investigations into the compound's behavior in sol-gel processes have also emerged as a research direction. These studies explore the controlled hydrolysis and condensation of the silane groups to form silica-based networks with tailored properties. By manipulating reaction conditions and incorporating additional components, researchers aim to develop advanced materials for applications in catalysis, separation, or optical devices.

Future Research Opportunities

Several promising research directions could further expand the applications of 1,1'-(1,2-Ethanediyl)bis[1-methyl-silane]. One potential area is the development of hybrid organic-inorganic materials that leverage the compound's ability to form silicon-oxygen networks while retaining carbon content. These materials could combine the thermal stability and hardness of ceramics with the flexibility and processability of organic polymers.

Another research opportunity lies in exploring the compound's potential in surface modification applications. The reactive Si-H bonds could enable covalent attachment to various substrates, including metals, oxides, or polymers. This approach could yield functionalized surfaces with tailored properties for applications in sensors, catalysis, or biomedical devices.

The compound's role in the synthesis of silicon-containing coordination compounds represents yet another promising direction. By reacting with transition metal complexes, it could form novel silyl-metal species with interesting catalytic, electronic, or magnetic properties. These compounds might find applications in homogeneous catalysis, materials science, or as precursors for more complex structures.

Analytical Methods and Characterization

The characterization of 1,1'-(1,2-Ethanediyl)bis[1-methyl-silane] and its reaction products typically involves a combination of spectroscopic, chromatographic, and thermal analysis techniques. Nuclear magnetic resonance (NMR) spectroscopy, particularly 1H, 13C, and 29Si NMR, provides valuable information about the compound's structure and purity. The Si-H bonds give rise to characteristic signals that can be monitored during reaction studies.

Infrared (IR) spectroscopy offers complementary structural information, with the Si-H stretching vibrations appearing as distinctive bands in the spectrum. This technique is particularly useful for monitoring reactions involving the Si-H groups, as the disappearance of these bands indicates successful transformation. Mass spectrometry provides molecular weight confirmation and fragmentation patterns that assist in structural elucidation.

For applications in materials science, additional characterization methods become relevant. X-ray diffraction (XRD) analysis can reveal the crystalline structure of ceramic products derived from the compound. Scanning electron microscopy (SEM) and transmission electron microscopy (TEM) provide information about morphology and microstructure. Thermal analysis techniques, such as thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC), help understand the thermal behavior and phase transitions during processing.

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